N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS No.: 864918-73-0
Cat. No.: VC7602622
Molecular Formula: C18H13ClF3N3OS2
Molecular Weight: 443.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864918-73-0 |
|---|---|
| Molecular Formula | C18H13ClF3N3OS2 |
| Molecular Weight | 443.89 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H13ClF3N3OS2/c1-10-4-2-3-5-12(10)16-24-17(28-25-16)27-9-15(26)23-14-8-11(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26) |
| Standard InChI Key | LDLZAPWCSQGSKO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s systematic IUPAC name, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, reflects its intricate architecture. Key structural features include:
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Chlorophenyl core: A benzene ring substituted with chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 5. The electron-withdrawing nature of these groups enhances electrophilic reactivity, a trait often exploited in drug-target interactions.
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1,2,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This moiety contributes to metabolic stability and enables π-π stacking interactions with biological targets .
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o-Tolyl substituent: A 2-methylphenyl group attached to the thiadiazole ring, introducing steric bulk that may influence binding specificity.
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Thioacetamide linker: A sulfur-containing acetamide bridge connecting the chlorophenyl and thiadiazole units, providing conformational flexibility.
The molecular formula C₁₈H₁₃ClF₃N₃OS₂ corresponds to a molecular weight of 443.89 g/mol. The SMILES notation (CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl) and InChIKey (PNHLGAMFKAOIGU-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Solubility | Not experimentally determined; predicted low aqueous solubility due to hydrophobic groups |
| LogP (Partition Coefficient) | Estimated 3.8–4.2 (high lipophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (amide carbonyl, thiadiazole N, sulfonyl S) |
| Rotatable Bonds | 5 |
The compound’s high lipophilicity suggests favorable membrane permeability but may limit bioavailability without formulation adjustments.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide follows a multi-step sequence common to thiadiazole-acetamide derivatives:
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Thiadiazole Ring Formation:
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Condensation of thiourea derivatives with o-tolyl-substituted carboxylic acids under acidic conditions to form the 1,2,4-thiadiazole core.
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Example reaction:
where Ar = o-tolyl.
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Thioether Linkage Installation:
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Nucleophilic substitution between 5-mercapto-1,2,4-thiadiazole and chloroacetyl chloride in the presence of triethylamine (Et₃N):
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.
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Amide Coupling:
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Reaction of the chlorinated intermediate with 2-chloro-5-(trifluoromethyl)aniline in aprotic solvents (e.g., tetrahydrofuran):
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Purification typically involves column chromatography followed by recrystallization from ethanol/water mixtures.
Analytical Data
Critical spectroscopic signatures include:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, aromatic H), 4.32 (s, 2H, SCH₂), 2.65 (s, 3H, CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 1120 cm⁻¹ (C-F stretch).
Biological Activity and Mechanism of Action
| Compound Class | Target | IC₅₀ (μM) | Cell Lines Tested |
|---|---|---|---|
| Anthra[1,2-c]thiadiazole | IKKβ kinase | 0.16–17.4 | Leukemia, prostate, glioma |
| 5-Substituted thiadiazoles | Tubulin polymerization | 0.8–5.2 | Breast, colon |
Mechanistically, thiadiazoles often inhibit kinase activity (e.g., IKKβ) or disrupt microtubule assembly, inducing apoptosis . The trifluoromethyl group in this compound may enhance target binding via hydrophobic interactions.
Antimicrobial Activity
Thiadiazole derivatives demonstrate broad-spectrum antimicrobial effects:
| Microorganism | MIC (μg/mL) | Analog Compound |
|---|---|---|
| Staphylococcus aureus | 8–16 | 2-Amino-N-(4-CF₃-phenyl) |
| Escherichia coli | 16–32 | Benzylthio-thiadiazole |
The chloro-trifluoromethylphenyl group may improve membrane penetration in Gram-positive bacteria.
Comparative Analysis with Structural Analogs
The o-tolyl group in the subject compound may confer steric advantages over para-substituted analogs, potentially improving target selectivity.
Future Directions and Challenges
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Synthesis Optimization: Develop one-pot methodologies to reduce step count and improve yield beyond the current 30–40%.
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ADMET Profiling: Evaluate pharmacokinetic parameters like plasma protein binding and CYP450 inhibition.
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Target Deconvolution: Employ chemoproteomics to identify binding partners beyond hypothesized kinases.
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Formulation Strategies: Address solubility limitations via nanoemulsions or prodrug approaches.
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